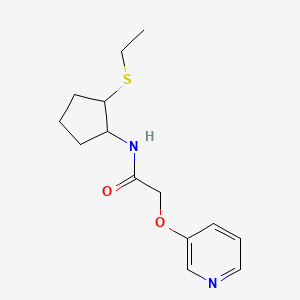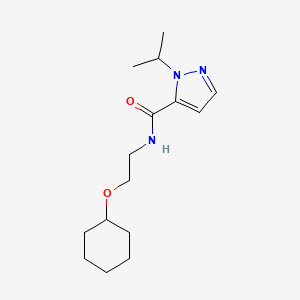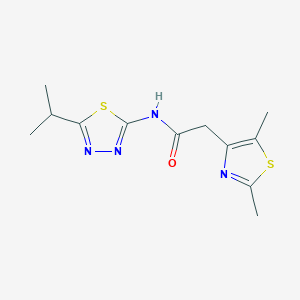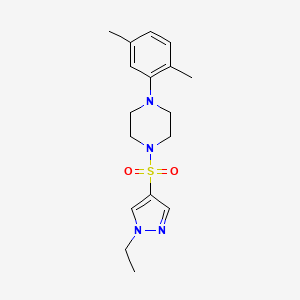
N-(2-ethylsulfanylcyclopentyl)-2-pyridin-3-yloxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylsulfanylcyclopentyl)-2-pyridin-3-yloxyacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a cyclopentyl ring with an ethylsulfanyl group and a pyridin-3-yloxyacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylsulfanylcyclopentyl)-2-pyridin-3-yloxyacetamide typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the introduction of the ethylsulfanyl group. The pyridin-3-yloxyacetamide moiety is then attached through a series of reactions that may include nucleophilic substitution, esterification, and amidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-ethylsulfanylcyclopentyl)-2-pyridin-3-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyridin-3-yloxyacetamide moiety, leading to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while reduction of the pyridin-3-yloxyacetamide moiety can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2-ethylsulfanylcyclopentyl)-2-pyridin-3-yloxyacetamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Potential therapeutic applications include the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of N-(2-ethylsulfanylcyclopentyl)-2-pyridin-3-yloxyacetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-ethylsulfanylcyclopentyl)-2-pyridin-3-yloxyacetamide include:
- 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea
- N-(2-ethylsulfanylcyclopentyl)-3-methyl-1,2,4-thiadiazol-5-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
Propiedades
IUPAC Name |
N-(2-ethylsulfanylcyclopentyl)-2-pyridin-3-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-2-19-13-7-3-6-12(13)16-14(17)10-18-11-5-4-8-15-9-11/h4-5,8-9,12-13H,2-3,6-7,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAAICCLBBCDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCC1NC(=O)COC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[3-[benzyl-(6-cyanopyridazin-3-yl)amino]propyl]carbamate](/img/structure/B6971919.png)


![N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylphenyl)sulfonylpropan-2-amine](/img/structure/B6971942.png)

![3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6971954.png)
![2-methyl-N-[1-(5-methyl-3-pyridin-4-yl-1,2-oxazole-4-carbonyl)piperidin-4-yl]benzamide](/img/structure/B6971965.png)
![N-[1-(4-ethyl-3-oxopyrazin-2-yl)piperidin-4-yl]-2,3-difluorobenzenesulfonamide](/img/structure/B6971966.png)
![2-cyano-3-methyl-N-[(1-methylsulfonylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B6971977.png)
![4,4,4-trifluoro-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide](/img/structure/B6971982.png)
![N-[1-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6972004.png)
![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-(methoxymethyl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6972012.png)
![N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6972018.png)
![1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-3-(2-methylpyrazol-3-yl)urea](/img/structure/B6972021.png)
